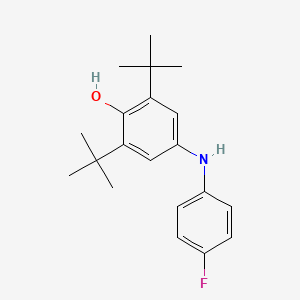![molecular formula C34H49NO11 B14330645 [(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of steroid saponins .
- The structure consists of a complex arrangement of rings and functional groups, making it intriguing from a chemical perspective.
- Its biological activities and potential applications have attracted scientific interest.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, glycosylation, and esterification. Specific synthetic routes may vary, but they typically start from readily available precursors.
Reaction Conditions: These reactions occur under controlled conditions, often using protecting groups to prevent unwanted side reactions.
Industrial Production:
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic pathways.
Biology: Investigating its interactions with cell membranes, enzymes, and receptors.
Industry: Saponins find use in cosmetics, food additives, and pharmaceutical formulations.
Mechanism of Action
- The compound likely interacts with cell membranes due to its amphiphilic nature.
- It may modulate signaling pathways, affecting cellular processes.
- Further studies are needed to pinpoint specific molecular targets.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart, especially the spirocyclic arrangement.
Similar Compounds:
Properties
Molecular Formula |
C34H49NO11 |
|---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C34H49NO11/c1-8-35-15-31(16-40-2)20(36)13-21(42-4)33-19-14-32(39)28(46-30(38)17-9-11-18(41-3)12-10-17)22(19)34(45-7,27(37)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h9-12,19-29,36-37,39H,8,13-16H2,1-7H3/t19-,20-,21?,22-,23?,24?,25-,26?,27+,28-,29+,31+,32-,33?,34-/m1/s1 |
InChI Key |
DWVVOMRTTNVOTP-OZUFZMTGSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC)OC)OC)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
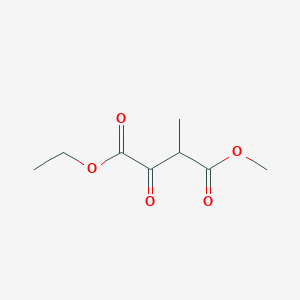



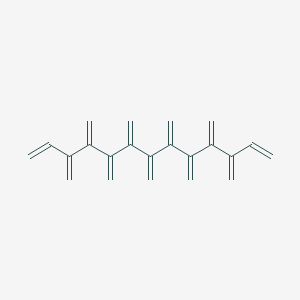
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
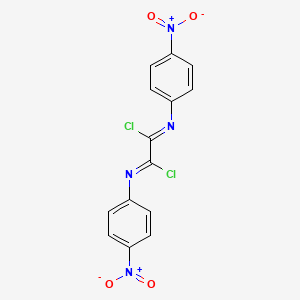
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
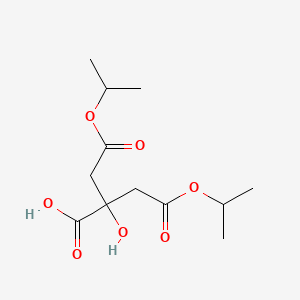
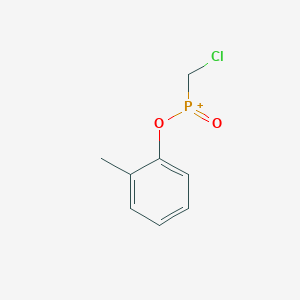
![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
